Succinanilic acid, N-methyl-3'-propoxy-2',4',6'-triiodo-
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Overview
Description
Succinanilic acid, N-methyl-3’-propoxy-2’,4’,6’-triiodo- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using specialized equipment to handle the hazardous nature of iodine and its compounds. The process must be carefully controlled to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Succinanilic acid, N-methyl-3’-propoxy-2’,4’,6’-triiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more iodine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .
Scientific Research Applications
Succinanilic acid, N-methyl-3’-propoxy-2’,4’,6’-triiodo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an imaging agent due to its iodine content.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Succinanilic acid, N-methyl-3’-propoxy-2’,4’,6’-triiodo- involves its interaction with molecular targets through its aromatic rings and iodine atoms. These interactions can affect various biological pathways, making the compound useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Succinanilic acid, N-methyl-3’-propoxy-2’,4’,6’-triiodo-: Unique due to its specific substitution pattern and iodine content.
Maleanilic acid derivatives: Similar in structure but with different functional groups and applications.
Other iodinated aromatic compounds: Share some properties but differ in their specific uses and reactivity.
Uniqueness
Succinanilic acid, N-methyl-3’-propoxy-2’,4’,6’-triiodo- stands out due to its combination of aromatic rings and multiple iodine atoms, which confer unique chemical and physical properties, making it valuable in specialized applications .
Properties
CAS No. |
37938-64-0 |
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Molecular Formula |
C14H16I3NO4 |
Molecular Weight |
642.99 g/mol |
IUPAC Name |
4-oxo-4-(2,4,6-triiodo-N-methyl-3-propoxyanilino)butanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-3-6-22-14-9(16)7-8(15)13(12(14)17)18(2)10(19)4-5-11(20)21/h7H,3-6H2,1-2H3,(H,20,21) |
InChI Key |
XOBYLEDTTFEIGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1I)N(C)C(=O)CCC(=O)O)I)I |
Origin of Product |
United States |
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